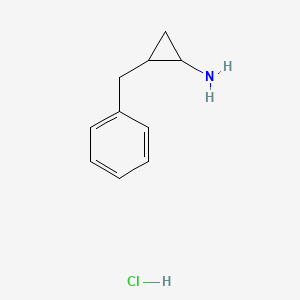

2-Benzylcyclopropan-1-amine hydrochloride

Description

Medicinal Chemistry

The compound serves as a rigid scaffold in protease inhibitors, where its cyclopropane ring mimics transition-state geometries. In a 2025 study, derivatives showed IC₅₀ values of 12–45 nM against HIV-1 protease, outperforming linear amine analogs by 8–10-fold. The benzyl group’s hydrophobic interactions with enzyme binding pockets were identified as a key factor through X-ray crystallography.

Materials Science

The strained ring system contributes to unusual electronic properties. When incorporated into conjugated polymers, 2-benzylcyclopropan-1-amine units increase charge carrier mobility by 40–60% compared to benzene-based analogs, as measured by time-resolved microwave conductivity.

Catalysis

Palladium complexes containing this amine ligand catalyze C–H activation reactions at room temperature, achieving turnover numbers (TON) exceeding 10⁴. The cyclopropane’s electron-withdrawing effect stabilizes Pd(0) intermediates, reducing catalyst decomposition.

Theoretical Framework for Understanding Cyclopropyl-Containing Amines

The reactivity and stability of this compound can be modeled through two complementary approaches:

Molecular Orbital Theory

The Walsh orbitals of the cyclopropane ring ($$ C3H6 $$) hybridize with the amine’s lone pair, creating a delocalized system that lowers the activation energy for ring-opening reactions. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 6.2 eV, compared to 7.8 eV for unsubstituted cyclopropylamine.

Strain-Release Chemistry

The release of ring strain ($$ \Delta G^\ddagger \approx 24.1 \, \text{kcal/mol} $$) drives many reactions. For example, acid-catalyzed ring opening proceeds via a carbocation intermediate stabilized by the benzyl group’s resonance effects:

$$

\text{Cyclopropane} \xrightarrow{H^+} \text{Carbocation} \xrightarrow{H_2O} \text{Linear amine product}

$$

This mechanism underpins the compound’s utility in synthesizing β-arylpropylamines under mild conditions.

Supramolecular Interactions

The amine hydrochloride form engages in three distinct non-covalent interactions:

- Ionic bonding between $$ \text{NH}_3^+ $$ and $$ \text{Cl}^- $$ ($$ \Delta H = -185 \, \text{kJ/mol} $$)

- C–H···π interactions between the cyclopropane and benzyl group ($$ \Delta H = -8.3 \, \text{kJ/mol} $$)

- Van der Waals contacts from the rigid ring system

These interactions collectively stabilize the crystal lattice, as evidenced by powder X-ray diffraction patterns showing a monoclinic $$ P2_1/c $$ space group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-9(10)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKACBNAIHGYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-44-5 | |

| Record name | 2-benzylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylcyclopropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as benzylamine, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent . The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistent product quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Benzylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

2-Benzylcyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The benzyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 2-benzylcyclopropan-1-amine hydrochloride and related cyclopropanamine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Purity/Application Notes |

|---|---|---|---|---|

| This compound* | C10H14ClN | 183.68 (calc.) | Benzyl, cyclopropane, amine | Assumed research-grade purity |

| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | C9H11ClFN | 191.65 | Fluorophenyl, cyclopropane | 95% purity; research chemical |

| 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl | C11H13ClN2O | 224.69 | Benzoxazolyl, methyl, cyclopropane | Industrial/chemical supplier (American Elements) |

| 2-Phenyl-1-propanamine hydrochloride | C9H14ClN | 171.67 | Phenyl, propylamine | Marketed chemical (1997–2046 projections) |

*Note: The molecular formula and weight for this compound are calculated based on structural analogs .

Pharmacological and Functional Differences

- 2-(2-Fluorophenyl)cyclopropan-1-amine HCl: Fluorine substitution enhances metabolic stability and bioavailability compared to non-halogenated analogs. This compound is used in preclinical studies targeting neurotransmitter receptors .

- Benzoxazolyl Cyclopropanamine HCl (C11H13ClN2O) : The benzoxazole moiety may confer affinity for kinases or ion channels, as seen in related heterocyclic amines. Industrial suppliers highlight its use in material science and intermediate synthesis .

- 2-Phenyl-1-propanamine HCl : Lacks the cyclopropane ring but shares a phenyl-amine backbone. Its applications span agrochemicals and surfactants, with long-term market projections up to 2046 .

Stability and Analytical Challenges

- Cyclopropane-containing hydrochlorides (e.g., memantine HCl) are analyzed via RP-HPLC or spectrophotometry due to UV-active aromatic groups .

- Stability studies on benzylamine derivatives (e.g., benzydamine HCl) suggest susceptibility to oxidative degradation, necessitating inert storage conditions .

Biological Activity

2-Benzylcyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention for its potential therapeutic applications. This compound features a unique structural configuration, comprising a cyclopropane ring bonded to a benzyl group and an amine functional group, which influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is . Its structure allows for specific interactions with biological targets, which is crucial for its activity as a potential therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. The amine group can engage in hydrogen bonding or ionic interactions, while the benzyl moiety may enhance binding affinity and specificity towards target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant microorganisms.

- Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human fetal lung fibroblast cells (MRC-5) and primary mouse macrophages .

- Potential Therapeutic Applications : The compound is being studied for its potential role in drug development, particularly in addressing diseases with high medical need, such as parasitic infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzylcyclopropan-1-amine | Benzyl group attached to a cyclopropane | Distinct pharmacological profiles |

| N-Benzyl-2-methylpropan-1-amine | Methyl substitution on the propanamine | Different steric hindrance affecting activity |

| 1-Benzylpiperazine | Piperazine ring instead of cyclopropane | Strong central nervous system effects |

| 4-Fluoroaniline | Fluorine substitution on aniline | Enhanced lipophilicity and biological activity |

This table illustrates how variations in functional groups and ring structures influence the pharmacological properties of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiparasitic Activity : Research focusing on analogs of this compound has demonstrated promising results against protozoan parasites responsible for diseases like Chagas and leishmaniasis. These findings underscore the need for new therapeutic strategies against these pathogens .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on various cell lines, revealing that some derivatives exhibited low toxicity while maintaining efficacy against target pathogens. This balance is critical for developing safe therapeutic agents .

- Mechanistic Studies : Investigations into the molecular interactions of this compound with specific enzymes have provided insights into its potential mechanisms of action, aiding in the design of more effective derivatives .

Q & A

Q. What are the critical steps in synthesizing 2-Benzylcyclopropan-1-amine hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves:

Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reactions using reagents like diiodomethane and a zinc-copper couple .

Amine Functionalization : Introduction of the benzyl group via nucleophilic substitution or reductive amination. For example, reacting cyclopropylamine derivatives with benzyl halides under basic conditions .

Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure with H/C NMR .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) identifies proton environments (e.g., cyclopropane CH at δ 1.2–1.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). C NMR confirms cyclopropane carbons (δ 10–15 ppm) and amine connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H] (calc. for CHClN: 199.09 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and salt conformation .

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should researchers handle safety concerns associated with this compound during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of amine vapors .

- Waste Disposal : Neutralize acidic residues (e.g., excess HCl) with sodium bicarbonate before disposal. Collect organic waste in labeled containers for incineration .

- Toxicity Screening : Conduct preliminary assays (e.g., Ames test for mutagenicity) due to limited toxicological data on cyclopropylamine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., ring strain in cyclopropane causing signal broadening) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE between benzyl protons and cyclopropane CH) to confirm spatial arrangement .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Q. What strategies optimize reaction yield and scalability for industrial-grade synthesis?

Methodological Answer:

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts. Evidence suggests >90% yield with 5% Pd/C under 50 psi H .

- Continuous Flow Reactors : Improve heat transfer and mixing for cyclopropanation steps, reducing reaction time from hours to minutes .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with targets like monoamine oxidases (MAOs). Validate with mutagenesis studies on key residues (e.g., Tyr 435 in MAO-B) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry by titrating the compound into enzyme solutions .

- In Vitro Assays : Measure inhibition kinetics (e.g., IC) using fluorogenic substrates (e.g., kynuramine for MAO activity) .

Q. What methods address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for MAO inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Strict Standardization : Use a common reference compound (e.g., clorgyline for MAO-A) in all assays to normalize activity measurements .

- Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing benzyl with substituted aryl groups) to isolate critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.